REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:13])[C:5]1[CH:10]=[C:9](N)[CH:8]=[CH:7][C:6]=1[CH3:12])[CH3:2].[I:14]I.N(OC(C)(C)C)=O>C1(C)C=CC=CC=1>[CH3:9][CH2:10][CH2:5][CH:6]([CH3:12])[CH3:7].[CH3:2][CH2:1][O:3][C:4]([CH3:5])=[O:13].[CH2:1]([O:3][C:4](=[O:13])[C:5]1[CH:10]=[C:9]([I:14])[CH:8]=[CH:7][C:6]=1[CH3:12])[CH3:2] |f:4.5|
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
C(C)OC(C1=C(C=CC(=C1)N)C)=O
|
Name
|
|
Quantity
|
425 mg
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
303 mg
|
Type
|
reactant
|
Smiles
|
N(=O)OC(C)(C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 0° C. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
WASH
|
Details
|
The reaction mixture was washed with 10% aq sodium thiosulphate (20 ml), and brine (20 ml)
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CCCC(C)C.CCOC(=O)C
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C1=C(C=CC(=C1)I)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 510 mg | |
YIELD: PERCENTYIELD | 63% | |
YIELD: CALCULATEDPERCENTYIELD | 188.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |